Triacetylresveratrol
Triacetylresveratrol
Acetyl resveratrol is a triacetylated derivative of resveratrol that has diverse biological activities, including anticancer and antioxidant properties. It inhibits the growth of LNCaP, DU145, and PC3M prostate cancer cells (IC50s = 10.5, 14.2, and 26.8 μM, respectively). Acetyl resveratrol induces cytotoxicity in ALL-5 acute lymphoblastic leukemia cells (IC50 = 3.4 μM) and induces cell cycle arrest at the G1 phase when used at a concentration of 17 μM. It also increases survival in mice exposed to total body γ-irradiation when administered at a dose of 10 mg/kg prior to irradiation.
Acetic acid [4-[2-(3,5-diacetyloxyphenyl)ethenyl]phenyl] ester is a stilbenoid.
Acetic acid [4-[2-(3,5-diacetyloxyphenyl)ethenyl]phenyl] ester is a stilbenoid.
Brand Name:
Vulcanchem
CAS No.:
42206-94-0
VCID:
VC21120310
InChI:
InChI=1S/C20H18O6/c1-13(21)24-18-8-6-16(7-9-18)4-5-17-10-19(25-14(2)22)12-20(11-17)26-15(3)23/h4-12H,1-3H3/b5-4+
SMILES:
CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC(=O)C)OC(=O)C
Molecular Formula:
C20H18O6
Molecular Weight:
354.4 g/mol
Triacetylresveratrol
CAS No.: 42206-94-0
Cat. No.: VC21120310
Molecular Formula: C20H18O6
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Acetyl resveratrol is a triacetylated derivative of resveratrol that has diverse biological activities, including anticancer and antioxidant properties. It inhibits the growth of LNCaP, DU145, and PC3M prostate cancer cells (IC50s = 10.5, 14.2, and 26.8 μM, respectively). Acetyl resveratrol induces cytotoxicity in ALL-5 acute lymphoblastic leukemia cells (IC50 = 3.4 μM) and induces cell cycle arrest at the G1 phase when used at a concentration of 17 μM. It also increases survival in mice exposed to total body γ-irradiation when administered at a dose of 10 mg/kg prior to irradiation. Acetic acid [4-[2-(3,5-diacetyloxyphenyl)ethenyl]phenyl] ester is a stilbenoid. |
|---|---|
| CAS No. | 42206-94-0 |
| Molecular Formula | C20H18O6 |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | [4-[(E)-2-(3,5-diacetyloxyphenyl)ethenyl]phenyl] acetate |
| Standard InChI | InChI=1S/C20H18O6/c1-13(21)24-18-8-6-16(7-9-18)4-5-17-10-19(25-14(2)22)12-20(11-17)26-15(3)23/h4-12H,1-3H3/b5-4+ |
| Standard InChI Key | PDAYUJSOJIMKIS-SNAWJCMRSA-N |
| Isomeric SMILES | CC(=O)OC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OC(=O)C)OC(=O)C |
| SMILES | CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC(=O)C)OC(=O)C |
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